Cagliflozin Impurity 12

Description

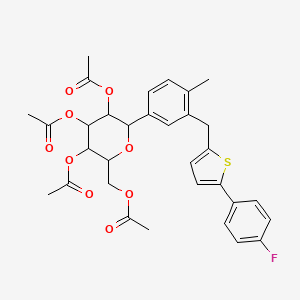

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGJUIUCFENGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33FO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Canagliflozin Impurity 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canagliflozin Impurity 12, a known process-related impurity of the anti-diabetic drug Canagliflozin. This document elucidates the chemical structure, physicochemical properties, and available analytical data for this impurity, and includes a detailed experimental protocol for its synthesis. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Structure

Canagliflozin Impurity 12 is chemically identified as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. It is also commonly referred to as Tetra Acetyl Canagliflozin. This compound is a fully acetylated derivative of the parent drug, Canagliflozin.

The structural formula of Canagliflozin Impurity 12 is presented below:

Caption: 2D Chemical Structure of Canagliflozin Impurity 12.

The key structural feature is the presence of four acetyl groups esterified to the hydroxyl groups of the glucopyranosyl ring and the primary alcohol of the side chain, in contrast to the free hydroxyl groups in Canagliflozin.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical identifiers for Canagliflozin Impurity 12 is provided in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Name | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | N/A |

| Synonym | Tetra Acetyl Canagliflozin | N/A |

| CAS Number | 866607-35-4 | N/A |

| Molecular Formula | C₃₂H₃₃FO₉S | N/A |

| Molecular Weight | 612.67 g/mol | N/A |

Synthesis of Canagliflozin Impurity 12

The formation of Canagliflozin Impurity 12 is typically associated with the synthesis of Canagliflozin where acetyl protecting groups are used. The final deacetylation step, if incomplete, can result in the presence of this and other acetylated impurities. A general synthetic protocol for obtaining Canagliflozin Impurity 12 involves the acetylation of Canagliflozin.

Experimental Protocol: Acetylation of Canagliflozin

Materials:

-

Canagliflozin

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve Canagliflozin in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of a suitable base, such as pyridine, to the solution.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add an excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Canagliflozin Impurity 12.

-

Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity like Canagliflozin Impurity 12 during drug development.

Caption: A logical workflow for the identification and control of process-related impurities.

This guide provides foundational information on Canagliflozin Impurity 12 for pharmaceutical scientists and professionals. For regulatory submissions and detailed quality control, it is imperative to use a pharmacopeial or certified reference standard for this impurity.

Canagliflozin Impurity 12: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Canagliflozin Impurity 12, a substance of significance in the pharmaceutical analysis and quality control of the anti-diabetic drug Canagliflozin. This document outlines its chemical identity, including its CAS number and molecular weight, and presents detailed experimental protocols for its analysis.

Core Data Presentation

Quantitative data for Canagliflozin Impurity 12 is summarized below. It is important to note that various sources present conflicting information regarding the CAS number. The data presented here reflects the most consistent information found in the public domain.

| Parameter | Value | Reference |

| Chemical Name | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | [Synonym: Tetra Acetyl Canagliflozin] |

| CAS Number | 866607-35-4 | Consistently associated with the tetra-acetylated structure. |

| Molecular Formula | C₃₂H₃₃FO₉S | |

| Molecular Weight | 612.67 g/mol |

Note: Other CAS numbers, including 77388-94-4 and 1823966-94-4, have been associated with a compound named "Canagliflozin Impurity 12" by some commercial suppliers, but these are linked to different molecular formulas and weights and appear less consistently in scientific literature.

Experimental Protocols

The following sections detail methodologies relevant to the analysis of Canagliflozin and its impurities, including Impurity 12. These protocols are based on established methods for forced degradation studies, which are crucial for identifying and quantifying potential impurities.

Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for analytical method development.

1. Acid Degradation:

-

Procedure: Dissolve Canagliflozin in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N hydrochloric acid.

-

Conditions: Heat the solution at 80°C for 2 hours.

-

Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.

2. Base Degradation:

-

Procedure: Dissolve Canagliflozin in a suitable solvent and add 0.1 N sodium hydroxide.

-

Conditions: Maintain the solution at room temperature for 1 hour.

-

Neutralization: Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

3. Oxidative Degradation:

-

Procedure: Dissolve Canagliflozin in a suitable solvent and add 30% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

-

Procedure: Expose the solid drug substance to a temperature of 105°C.

-

Duration: Maintain the temperature for 24 hours.

5. Photolytic Degradation:

-

Procedure: Expose the solid drug substance to UV light (254 nm) and visible light.

-

Duration: The exposure time should be sufficient to evaluate the photostability of the drug.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying Canagliflozin and its impurities.

| Parameter | HPLC Method Details |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, for instance, 30°C. |

| Detection Wavelength | UV detection at approximately 290 nm. |

| Injection Volume | 10-20 µL. |

Sample Preparation: Degraded samples are diluted with the mobile phase to an appropriate concentration before injection into the HPLC system.

Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural characterization of impurities.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used, often in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), allows for accurate mass measurements of the parent ion and its fragments.

-

Fragmentation Analysis: By inducing fragmentation of the impurity's molecular ion, a characteristic fragmentation pattern is obtained, which helps in elucidating its chemical structure.

Mandatory Visualization

The following diagram illustrates a general workflow for the identification and characterization of Canagliflozin impurities.

Physicochemical properties of Canagliflozin Impurity 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of Canagliflozin Impurity 12. This impurity, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate , also known as Tetra-acetyl Canagliflozin, is a process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin. Understanding the characteristics of this impurity is crucial for the quality control and regulatory compliance of Canagliflozin drug products.

Physicochemical Properties

Canagliflozin Impurity 12 is the tetra-acetylated precursor to Canagliflozin. The presence of the acetyl groups significantly alters its physicochemical properties compared to the active pharmaceutical ingredient (API). A summary of its known properties is presented below.

| Property | Value | Reference |

| Chemical Name | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Synonym | Tetra-acetyl Canagliflozin | |

| CAS Number | 866607-35-4 | |

| Molecular Formula | C32H33FO9S | |

| Molecular Weight | 612.66 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in Methanol. | |

| Storage | 2-8°C |

Synthesis and Formation

Canagliflozin Impurity 12 is a process impurity that arises during the synthesis of Canagliflozin. It is the penultimate intermediate before the final deacetylation step. The formation of this impurity is a key indicator of the completeness of the final manufacturing step.

Experimental Protocols

The characterization and quantification of Canagliflozin Impurity 12 are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose, often in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be utilized for the separation and quantification of Canagliflozin and its impurities, including Impurity 12.

Table 2: HPLC Method Parameters

| Parameter | Description |

| Column | Inertsil C8-3 (250 x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detector | UV at an appropriate wavelength (e.g., 290 nm). |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C). |

Note: The specific gradient program and buffer composition would need to be optimized for specific laboratory conditions and instrumentation to achieve adequate separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural confirmation of Canagliflozin Impurity 12. While specific chemical shift data is often proprietary, the spectra would be consistent with the tetra-acetylated structure, showing characteristic peaks for the acetyl methyl protons and carbonyl carbons, in addition to the signals from the core Canagliflozin structure.

Experimental and Analytical Workflow

The general workflow for the identification and quantification of Canagliflozin Impurity 12 in a drug substance sample involves several key steps.

Conclusion

Effective monitoring and control of Canagliflozin Impurity 12 are essential for ensuring the quality, safety, and efficacy of Canagliflozin drug products. This guide provides a foundational understanding of the physicochemical properties, formation, and analytical control of this critical process-related impurity. For regulatory submissions, it is imperative to have a fully validated analytical method and a well-characterized reference standard for Canagliflozin Impurity 12.

References

Canagliflozin Impurity 12: A Technical Guide on Potential Pharmacological and Toxicological Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical or regulatory advice.

Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled and evaluated for potential impacts on safety and efficacy.[1] This technical guide provides a comprehensive overview of the currently available information on Canagliflozin Impurity 12, including its chemical identity and a discussion of its potential pharmacological and toxicological effects based on the broader context of SGLT2 inhibitor impurities. Due to a lack of direct experimental studies on Canagliflozin Impurity 12, this guide also outlines a proposed experimental framework for its comprehensive evaluation.

Chemical Identity of Canagliflozin Impurity 12

Canagliflozin Impurity 12 is a known impurity of Canagliflozin and is available as a pharmaceutical reference standard.[4][5][6][7] Its chemical and physical properties are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | [5] |

| CAS Number | 77388-94-4 | [5] |

| Molecular Formula | C32H33FO9S | [5] |

| Molecular Weight | 612.68 g/mol | [5] |

Potential Pharmacological and Toxicological Effects: An Evidence Gap

A thorough review of the scientific literature reveals a significant gap in direct experimental data regarding the specific pharmacological or toxicological effects of Canagliflozin Impurity 12. No dedicated in vitro or in vivo studies characterizing its biological activity have been published.

However, the safety assessment of impurities in pharmaceuticals is a critical aspect of drug development. Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities. The potential for impurities to exhibit pharmacological activity, either on-target or off-target, or to induce toxicity, necessitates a thorough risk assessment.

Insights from In Silico Toxicological Assessments of SGLT2 Inhibitor Metabolites

While direct data on Canagliflozin Impurity 12 is lacking, in silico (computer-based) toxicological studies on metabolites of SGLT2 inhibitors can provide some valuable insights into the potential risks associated with structurally related compounds. A study utilizing software such as DataWarrior and ADMET predictor™ assessed the toxicological profiles of various SGLT2 inhibitor metabolites.[8][9] The findings from this study indicated that while the parent drugs and their metabolites generally showed no mutagenic, tumorigenic, or cardiotoxic risks, some metabolites were identified as potential hepatotoxic compounds.[8][9] Furthermore, several metabolites were predicted to have very toxic LD50 values in rats and to exhibit reproductive toxicity.[8][9]

These in silico findings underscore the importance of evaluating each impurity and metabolite individually, as they may possess unique toxicological profiles distinct from the parent drug.

Proposed Experimental Protocols for a Comprehensive Assessment

To address the existing knowledge gap, a systematic and comprehensive evaluation of Canagliflozin Impurity 12 is warranted. The following section outlines a proposed experimental workflow for characterizing its potential pharmacological and toxicological effects.

Pharmacological Evaluation

The primary pharmacological target of Canagliflozin is the SGLT2 transporter.[3] Therefore, the initial pharmacological assessment of Impurity 12 should focus on its activity at this target.

1. In Vitro SGLT2 Inhibition Assay:

-

Objective: To determine the inhibitory potency of Canagliflozin Impurity 12 on the human SGLT2 transporter.

-

Methodology:

-

Utilize a stable cell line overexpressing the human SGLT2 transporter (e.g., CHO or HEK293 cells).

-

Perform a radiolabeled or fluorescently-labeled methyl-α-D-glucopyranoside (α-MG) uptake assay.

-

Incubate the cells with varying concentrations of Canagliflozin Impurity 12.

-

Measure the uptake of the labeled α-MG.

-

Calculate the IC50 value (the concentration of the impurity that inhibits 50% of the SGLT2 activity) and compare it to that of Canagliflozin.

-

2. Selectivity Profiling:

-

Objective: To assess the selectivity of Canagliflozin Impurity 12 for SGLT2 over SGLT1.

-

Methodology:

-

Perform a similar uptake assay using a cell line stably expressing the human SGLT1 transporter.

-

Determine the IC50 value for SGLT1 inhibition.

-

Calculate the selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2).

-

Toxicological Evaluation

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies if warranted by the initial findings and the expected levels of human exposure.

1. In Vitro Cytotoxicity Assay:

-

Objective: To assess the general cytotoxicity of Canagliflozin Impurity 12.

-

Methodology:

-

Use relevant human cell lines, such as HepG2 (liver cells) and HK-2 (kidney cells), given the primary sites of metabolism and action of Canagliflozin.

-

Expose the cells to a range of concentrations of the impurity for 24 to 72 hours.

-

Assess cell viability using standard assays such as MTT or LDH release.

-

2. Genotoxicity Assays:

-

Objective: To evaluate the potential of Canagliflozin Impurity 12 to cause genetic damage.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage. Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

3. In Vivo Acute Toxicity Study (if necessary):

-

Objective: To determine the acute toxicity and identify potential target organs.

-

Methodology:

-

Conduct a study in a rodent species (e.g., rats or mice) following OECD or equivalent guidelines.

-

Administer single, escalating doses of Canagliflozin Impurity 12.

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Perform a gross necropsy and histopathological examination of major organs.

-

Visualizations: Workflows and Signaling Pathways

To facilitate a clearer understanding of the proposed experimental approaches and the biological context, the following diagrams are provided.

Conclusion

While there is a clear absence of direct pharmacological and toxicological data for Canagliflozin Impurity 12, a structured and scientifically rigorous approach can be employed to characterize its potential biological effects. The proposed experimental workflows provide a roadmap for researchers and drug development professionals to address this knowledge gap. By evaluating its activity at the primary pharmacological target and conducting a tiered toxicological assessment, a comprehensive safety and activity profile can be established. This information is crucial for ensuring the quality, safety, and efficacy of the final Canagliflozin drug product. The insights from broader in silico studies on SGLT2 inhibitor metabolites serve as a reminder of the potential for impurities to have distinct biological activities, reinforcing the need for their careful evaluation.

References

- 1. CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Canagliflozin Impurity 12 - SRIRAMCHEM [sriramchem.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Canagliflozin Impurity 12 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Canagliflozin Impurity 12: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis route for Canagliflozin Impurity 12, a key reference standard in the pharmaceutical analysis of Canagliflozin. Canagliflozin Impurity 12 is identified as the per-acetylated form of Canagliflozin, specifically (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. The synthesis involves a multi-step process, beginning with the preparation of the core aglycone structure, followed by the synthesis of a protected glucose derivative, and culminating in their coupling to form the target impurity.

I. Synthesis Overview

The synthesis of Canagliflozin Impurity 12 can be logically divided into three main stages:

-

Synthesis of the Aglycone Intermediate: Preparation of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.

-

Preparation of the Glycosyl Donor: Synthesis of bromotetraacetylglucose from D-glucose.

-

Coupling and Formation of Impurity 12: Grignard reaction of the aglycone intermediate followed by coupling with the glycosyl donor to yield the final per-acetylated impurity.

The overall synthetic workflow is depicted in the following diagram:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and control of process-related impurities of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Canagliflozin and its Impurities

Canagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-glucoside with a thiophene ring. The synthesis of such a complex molecule can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions during the manufacturing process. Additionally, degradation of the active pharmaceutical ingredient (API) under various stress conditions can generate further impurities.

Regulatory bodies worldwide require stringent control of impurities in pharmaceutical products. Therefore, robust analytical methods for the identification, quantification, and characterization of these impurities are essential. This guide delves into the known process-related impurities of Canagliflozin, their formation pathways, and the analytical techniques employed for their control.

Known Process-Related Impurities of Canagliflozin

Several process-related and degradation impurities of Canagliflozin have been identified and characterized. These are often designated with letters (e.g., Impurity-A, Impurity-B) or by their chemical names.

Table 1: Summary of Known Canagliflozin Impurities

| Impurity Name | Synonym(s) | Source |

| Impurity-A | 3-regio isomer | Process-related |

| Impurity-B | Desfluoro Canagliflozin | Process-related |

| Impurity-C | Dimer | Process-related |

| Impurity-D | Hydroperoxide impurity | Process and Degradation |

| Impurity-E | Hydroxy impurity | Degradation |

| Impurity-F | Sulfone impurity | Degradation |

| α-anomer | Alpha isomer | Process-related |

Formation Pathways of Key Process-Related Impurities

Understanding the formation pathways of impurities is crucial for developing effective control strategies. The following diagrams illustrate the likely formation mechanisms for some of the key process-related impurities of Canagliflozin.

Caption: Formation pathways of key process-related impurities during Canagliflozin synthesis.

The formation of Impurity-A (3-regio isomer) can result from the presence of an isomeric impurity in the starting material, 5-iodo-2-methylbenzoic acid.[1] The synthesis of Impurity-B (Desfluoro Canagliflozin) can occur as a side reaction, for instance, during a step involving a strong base like n-butyllithium which can lead to desfluorination.[1] The α-anomer is a stereoisomer of the desired β-anomer (Canagliflozin) and its formation is a result of incomplete stereocontrol during the glycosylation reaction.[2]

Experimental Protocols for Impurity Identification and Quantification

The identification and quantification of Canagliflozin impurities are primarily achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the API from its impurities.

Table 2: Typical HPLC Method Parameters for Canagliflozin Impurity Profiling

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or Phosphate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10-20 µL |

Experimental Workflow for HPLC Analysis:

Caption: A typical experimental workflow for the analysis of Canagliflozin impurities by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities.

Table 3: Typical LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

| Collision Energy | Optimized for fragmentation of each impurity |

The use of LC-MS/MS allows for the determination of the molecular weight and fragmentation pattern of impurities, which, in conjunction with other spectroscopic data, enables their structural identification.

Quantitative Data on Canagliflozin Impurities

The levels of process-related impurities in Canagliflozin are strictly controlled to be within the limits set by regulatory authorities (typically ≤ 0.15% for known impurities).

Table 4: Illustrative Quantitative Analysis of Canagliflozin Impurities in a Batch Sample

| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Amount (%) |

| Impurity-A | 22.22 | 0.94 | 0.08 |

| Impurity-B | 21.04 | 0.89 | 0.06 |

| Impurity-C | 36.39 | 1.47 | 0.11 |

| α-anomer | Varies | Varies | < 0.10 |

| Canagliflozin | 23.64 | 1.00 | 99.65 |

Note: The data in this table is illustrative and may vary between different manufacturing processes and batches. The impurity profile of a scaled-up batch may differ from that of a laboratory-scale sample. For instance, in some prepared samples, the levels of Impurity-A, Impurity-B, and Impurity-C were observed to be 0.016%, 0.017%, and 0.021% respectively.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in the definitive structural elucidation of isolated impurities. Both 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

For Desfluoro Impurity-B , the absence of a fluorine signal in the ¹⁹F NMR spectrum and the presence of an additional proton signal in the aromatic region of the ¹H NMR spectrum are key indicators of its structure. For the Sulfone Impurity (Imp-F) , the aromatic proton of the thiophene ring is shifted to the olefinic region (around δ 6.31 ppm) in the ¹H NMR spectrum due to the loss of aromaticity. A patent has disclosed ¹H NMR and ¹³C NMR data for certain Canagliflozin impurities.[3]

Control Strategies for Process-Related Impurities

Effective control of process-related impurities involves a multi-faceted approach:

-

Raw Material Control: Sourcing high-purity starting materials with well-defined impurity profiles is the first line of defense. For example, controlling the level of 3-iodo-2-methylbenzoic acid in the starting material can minimize the formation of Impurity-A.[1]

-

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents) can minimize the formation of side products.

-

Purification Techniques: Implementing robust purification steps, such as crystallization, chromatography, or extraction, is crucial for removing impurities from intermediates and the final API.

-

In-Process Controls (IPCs): Monitoring the formation of impurities at critical stages of the manufacturing process allows for timely intervention and corrective actions.

Logical Relationship for Impurity Control:

Caption: A logical diagram illustrating the key strategies for controlling process-related impurities.

Conclusion

The identification, characterization, and control of process-related impurities are paramount in the manufacturing of Canagliflozin. A thorough understanding of the potential impurities, their formation pathways, and the application of advanced analytical techniques are essential for ensuring the quality and safety of this important antidiabetic medication. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Canagliflozin. Continuous monitoring and process optimization are key to maintaining a consistent and high-purity drug substance.

References

The Degradation Profile of Canagliflozin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Understanding the chemical stability of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from development to post-market surveillance. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways and experimental workflows.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Canagliflozin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.

Canagliflozin has been found to be susceptible to degradation under oxidative and, in some studies, acidic and alkaline conditions.[1][2] It is generally considered stable under thermal and photolytic stress.[3][2] A significant degradation pathway involves the S-oxidation of the thiophene ring under oxidative conditions.[4] Interestingly, under acidic hydrolysis, the formation of pseudo-degradation products has been observed when co-solvents like acetonitrile and methanol are used in the sample preparation.[5]

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on Canagliflozin, providing a comparative overview of its stability under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 18 hours | 60°C | Drastic decrease in peak area | [6] |

| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C (Reflux) | 7.61% | [1] |

| Alkaline Hydrolysis | 2N NaOH | 30 minutes | 60°C (Reflux) | 6.61% | [1] |

| Oxidative Degradation | 15% H₂O₂ | 72 hours | Room Temperature | 9.42% | [6] |

| Oxidative Degradation | 20% H₂O₂ | 30 minutes | 60°C (Reflux) | < 6% | [1] |

| Oxidative Degradation | 3% H₂O₂ | Not Specified | High Temperature (Reflux) | Not Specified | [2] |

| Thermal Degradation | Oven | Not Specified | 105°C | < 6% | [1] |

| Photolytic Degradation | UV light (254 nm) | 48 hours | Not Specified | < 6% | [3][1] |

Key Degradation Pathways

The degradation of Canagliflozin primarily proceeds through oxidation of the thiophene sulfur atom. Under acidic conditions, reactions with co-solvents have also been identified as a source of degradation products.

Oxidative Degradation Pathway

The primary oxidative degradation pathway of Canagliflozin involves the oxidation of the sulfur atom in the thiophene ring, leading to the formation of a thiophene-1-one derivative.[6][4] Further oxidation can also occur.

Caption: Oxidative degradation pathways of Canagliflozin.

Acid-Catalyzed Pseudo-Degradation Pathway

Under acidic conditions, in the presence of solvents like acetonitrile or methanol, Canagliflozin can form pseudo-degradation products.[5]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. phmethods.net [phmethods.net]

- 4. hrpub.org [hrpub.org]

- 5. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrpub.org [hrpub.org]

In Silico Toxicity Prediction of Canagliflozin Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. As with any pharmaceutical compound, understanding the stability of canagliflozin and the potential toxicity of its degradation products is crucial for ensuring patient safety and meeting regulatory requirements. Forced degradation studies have shown that canagliflozin is susceptible to degradation under oxidative and acidic stress conditions, leading to the formation of several degradation products (DPs).[1][2]

This technical guide provides an in-depth overview of the in silico toxicity prediction of identified canagliflozin degradation products. It is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals. The guide summarizes the available data on the toxicity of these degradation products, details the methodologies used for their in silico assessment, and explores potential toxicological signaling pathways.

Canagliflozin Degradation and Identified Products

Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have identified that canagliflozin degrades under oxidative and acid hydrolytic conditions.[1][2] Under oxidative stress, two primary degradation products, designated as DP1 and DP2 , are formed.[1][2] Under acidic conditions, canagliflozin can react with co-solvents such as acetonitrile-water and methanol-water to form pseudo-degradation products, identified as DP3 and DP4 , respectively.[1][2]

In Silico Toxicity Assessment

The potential toxicity of these degradation products has been evaluated using in silico (computational) toxicology models. Specifically, the software tools TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimate of Risk from Existing Knowledge) were employed to predict the toxicity endpoints of the identified canagliflozin degradation products.[1][2]

Data Presentation

The in silico toxicity predictions for the canagliflozin degradation products are summarized in the table below. It is important to note that while the original research identified these toxicities, specific quantitative data (e.g., probability scores, irritation indices) were not publicly available. The predictions are therefore presented here in a qualitative manner based on the findings of the source study.[1][2]

| Degradation Product | Formation Condition | Predicted Toxicity Endpoint | Prediction Software Used |

| DP1 | Oxidative Stress | Skin Sensitization | TOPKAT & DEREK |

| DP2 | Oxidative Stress | Ocular Irritancy | TOPKAT & DEREK |

| DP3 | Acid Hydrolysis (in Acetonitrile/Water) | Ocular Irritancy | TOPKAT & DEREK |

| DP4 | Acid Hydrolysis (in Methanol/Water) | No significant toxicity reported | TOPKAT & DEREK |

Experimental Protocols for In Silico Toxicity Prediction

The following sections outline the general methodologies for predicting skin sensitization and ocular irritancy using the TOPKAT and DEREK Nexus software platforms. While the precise parameters of the original study on canagliflozin degradation products are not available, these protocols describe the standard application of these widely used in silico toxicology tools.

General Workflow for In Silico Toxicity Prediction

The overall process for predicting the toxicity of chemical compounds using in silico models follows a structured workflow.

Caption: General workflow for in silico toxicity prediction.

TOPKAT (Toxicity Prediction by Komputer Assisted Technology)

TOPKAT is a quantitative structure-toxicity relationship (QSTR) modeling software.[3] It uses statistical models built from large databases of experimental toxicity data to predict the toxicological properties of a query chemical based on its molecular structure.

Methodology for Skin Sensitization and Ocular Irritancy Prediction:

-

Input: The 2D chemical structure of the degradation product (DP1, DP2, or DP3) is imported into the TOPKAT software, typically in SMILES or MOL file format.

-

Model Selection: The appropriate toxicity prediction model is selected. For DP1, the "Skin Sensitization" model would be chosen. For DP2 and DP3, the "Ocular Irritation" model would be selected.

-

Prediction Execution: The software calculates a set of molecular descriptors for the input structure. These descriptors are then used as input for the pre-built statistical models to predict the respective toxicity endpoint.

-

Output Generation: TOPKAT provides a quantitative prediction, often in the form of a probability or a score, indicating the likelihood of the compound being a skin sensitizer or an ocular irritant. The output also includes an assessment of whether the query compound falls within the "Optimum Prediction Space" of the model, which indicates the reliability of the prediction.

DEREK Nexus (Deductive Estimate of Risk from Existing Knowledge)

DEREK Nexus is an expert rule-based system that uses a knowledge base of structure-activity relationships (SARs) to make qualitative toxicity predictions.[4][5] It identifies structural alerts (toxicophores) within a query molecule that are associated with specific toxicological endpoints.

Methodology for Skin Sensitization and Ocular Irritancy Prediction:

-

Input: The chemical structure of the degradation product is drawn or imported into the DEREK Nexus interface.

-

Knowledge Base Comparison: The software compares the input structure against its extensive knowledge base of structural alerts for various toxicity endpoints, including skin sensitization and ocular irritation.

-

Alert Firing: If a structural feature in the query molecule matches a known toxicophore for skin sensitization (in the case of DP1) or ocular irritation (for DP2 and DP3), the corresponding alert is "fired."

-

Output Generation: DEREK Nexus generates a qualitative prediction, such as "Plausible," "Probable," or "Certain," based on the strength of the evidence associated with the fired alert.[6] The output includes a detailed report explaining the reasoning behind the prediction, citing relevant literature and data.

Potential Toxicological Signaling Pathways

While specific studies on the signaling pathways activated by canagliflozin degradation products are not available, we can infer potential mechanisms based on the predicted toxicities and the chemical nature of the parent compound, which contains a thiophene ring.

Skin Sensitization Signaling Pathway

Chemical-induced skin sensitization is a complex process involving multiple key events. One of the central signaling pathways implicated is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Many chemical sensitizers are electrophiles that can react with cellular proteins, leading to oxidative stress and the activation of this pathway.

Caption: Potential Keap1-Nrf2-ARE pathway in skin sensitization.

Ocular Irritation Mechanism

The mechanism of chemical-induced ocular irritation can involve various processes, including direct cell damage, inflammation, and disruption of the corneal barrier. For acidic compounds or those that can be metabolized to reactive intermediates, the initial insult often involves damage to the corneal epithelium.

Caption: Generalized mechanism of chemical-induced ocular irritation.

Role of the Thiophene Moiety

Canagliflozin contains a thiophene ring, a structure known to be susceptible to metabolic activation by cytochrome P450 enzymes.[7][8][9][10] This can lead to the formation of reactive metabolites, such as thiophene-S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially leading to toxicity.[9][10] The oxidative degradation of canagliflozin to DP1 and DP2 may mimic this metabolic activation, providing a chemical basis for their predicted toxicities. The intrinsic apoptotic pathway has also been implicated in the cytotoxicity of some thiophene derivatives.[11]

Conclusion

In silico toxicology provides a valuable tool for the early identification of potential hazards associated with drug degradation products. The available data suggests that the oxidative and acid degradation products of canagliflozin may pose a risk for skin sensitization and ocular irritation. While the current assessment is qualitative, it provides a strong rationale for further investigation and characterization of these degradation products. For a comprehensive risk assessment, these in silico predictions should be followed up with appropriate in vitro and/or in vivo testing. The methodologies and potential pathways outlined in this guide offer a framework for researchers and drug development professionals to approach the safety evaluation of canagliflozin and its impurities.

References

- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. optibrium.com [optibrium.com]

- 5. lhasalimited.org [lhasalimited.org]

- 6. optibrium.com [optibrium.com]

- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Shadows: A Technical Guide to the Structural Characterization of New Canagliflozin Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, structural characterization, and analytical methodologies for newly identified process-related and degradation impurities of Canagliflozin. The information presented herein is crucial for ensuring the quality, safety, and efficacy of Canagliflozin drug substances and products. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical procedures.

Overview of Identified Canagliflozin Impurities

Recent studies and manufacturing process optimizations have revealed several previously unreported impurities of Canagliflozin. These can be broadly categorized into process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), and degradation products, which form due to exposure to various stress conditions. A summary of these newly identified impurities is presented below.

Table 1: Summary of New Process-Related and Degradation Impurities of Canagliflozin

| Impurity Name | Synonym(s) | Source |

| 3-regio isomer | Impurity-A | Process |

| Desfluoro Canagliflozin | Impurity-B | Process |

| Dimer | Impurity-C | Process |

| Hydroperoxide | Impurity-D | Process & Degradation |

| Hydroxy | Impurity-E | Degradation |

| Sulfone | Impurity-F | Degradation |

| Thiophene Oxide | - | Degradation |

Quantitative Data for Impurity Characterization

The following table summarizes the key analytical data for the structural elucidation of the identified Canagliflozin impurities. This data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Analytical Characterization Data of Canagliflozin Impurities

| Impurity Name | Relative Retention Time (RRT) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |

| Canagliflozin | 1.00 | 445.1 |

| 3-regio isomer (Imp-A) | 0.94[1] | Not Reported |

| Desfluoro (Imp-B) | 0.89[1] | Not Reported |

| Dimer (Imp-C) | 1.47[1] | Not Reported |

| Hydroperoxide (Imp-D) | 0.52[1] | 477.1 |

| Hydroxy (Imp-E) | 0.43[1] | Not Reported |

| Sulfone (Imp-F) | 0.38[1] | 477.1 |

| Thiophene Oxide | Not Reported | 461.1435[2] |

Experimental Protocols

Detailed methodologies for the forced degradation studies and the analytical characterization of Canagliflozin and its impurities are provided below.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[3] These studies are performed under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[2][3]

3.1.1. Acid Hydrolysis

-

Procedure: Dissolve Canagliflozin in 0.1 N hydrochloric acid.

-

Conditions: Heat the solution at 80°C for 24 hours.

-

Observation: Canagliflozin is reported to be labile under acidic conditions.[4]

3.1.2. Base Hydrolysis

-

Procedure: Dissolve Canagliflozin in 0.1 N sodium hydroxide.

-

Conditions: Keep the solution at room temperature for 24 hours.

-

Observation: Canagliflozin is reported to be stable under basic conditions.[4]

3.1.3. Oxidative Degradation

-

Procedure: Treat a solution of Canagliflozin with 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature for 24 hours.

-

Observation: Canagliflozin is susceptible to oxidative degradation, leading to the formation of several impurities, including the Hydroperoxide, Hydroxy, and Sulfone impurities, as well as a thiophene oxide derivative.[1][2][5]

3.1.4. Thermal Degradation

-

Procedure: Expose solid Canagliflozin to dry heat.

-

Conditions: Maintain the temperature at 105°C for 24 hours.

-

Observation: Canagliflozin is reported to be stable under thermal stress.[4]

3.1.5. Photolytic Degradation

-

Procedure: Expose a solution of Canagliflozin to UV light.

-

Conditions: Use a UV lamp at 254 nm for 24 hours.

-

Observation: Canagliflozin shows some degradation under photolytic conditions.

HPLC Method for Impurity Profiling

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-10 min: 30% B

-

10-30 min: 30-70% B

-

30-40 min: 70% B

-

40-45 min: 70-30% B

-

45-50 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 290 nm

-

Column Temperature: 30°C

LC-MS/MS Method for Structural Characterization

-

Chromatographic Conditions: Utilize the HPLC method described in section 3.2.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

-

Data Analysis: The fragmentation patterns are analyzed to elucidate the structures of the impurities. For instance, the oxidative degradation product with an m/z of 461.1435 was identified as a thiophene oxide derivative based on its fragmentation.[2]

Degradation Pathway and Experimental Workflow

Visual representations of the oxidative degradation pathway of Canagliflozin and the general experimental workflow for impurity characterization are provided below using the DOT language.

Caption: Oxidative Degradation Pathway of Canagliflozin.

Caption: Experimental Workflow for Impurity Characterization.

Conclusion

The structural characterization of new impurities is a critical aspect of drug development and quality control. This guide provides a detailed overview of recently identified process-related and degradation impurities of Canagliflozin. The presented data and experimental protocols will serve as a valuable resource for researchers and scientists in ensuring the purity and safety of Canagliflozin. Further studies focusing on the synthesis and toxicological evaluation of these impurities are recommended.

References

- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrpub.org [hrpub.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for the Analysis of Canagliflozin Impurity 12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Canagliflozin Impurity 12. The method is stability-indicating and can be used for routine quality control and impurity profiling of Canagliflozin active pharmaceutical ingredient (API) and finished dosage forms.

Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Canagliflozin Impurity 12, chemically identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1], is a potential impurity that may arise during the synthesis or degradation of Canagliflozin. This document provides a detailed protocol for a validated HPLC method for the analysis of this specific impurity.

Experimental

Instrumentation and Reagents

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Chromatography Data Software (CDS): Empower™, Chromeleon™, or equivalent.

-

Analytical Column: Inertsil C8-3 (250 mm x 4.6 mm, 3 µm) or equivalent.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (AR grade)

-

Canagliflozin reference standard

-

Canagliflozin Impurity 12 reference standard

-

Chromatographic Conditions

A gradient elution method was developed to ensure the separation of Canagliflozin from its less polar Impurity 12.

| Parameter | Condition |

| Column | Inertsil C8-3 (250 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 10 | 70 | 30 |

| 25 | 20 | 80 |

| 35 | 20 | 80 |

| 36 | 70 | 30 |

| 40 | 70 | 30 |

Preparation of Solutions

-

Diluent: Acetonitrile and Water (50:50, v/v)

-

Standard Stock Solution of Canagliflozin: Accurately weigh and dissolve 25 mg of Canagliflozin reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution of Canagliflozin Impurity 12: Accurately weigh and dissolve 5 mg of Canagliflozin Impurity 12 reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a working standard containing 100 µg/mL of Canagliflozin and 1 µg/mL of Canagliflozin Impurity 12.

-

Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:

-

Specificity: The method was found to be specific for the analysis of Canagliflozin and Impurity 12 in the presence of degradation products. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The peak purity of Canagliflozin and Impurity 12 was found to be satisfactory, indicating no co-eluting peaks.

-

Linearity: The method was linear over the concentration range of 0.1 - 2.0 µg/mL for Impurity 12 and 50 - 150 µg/mL for Canagliflozin. The correlation coefficient (r²) was greater than 0.999 for both analytes.

-

Precision: The method was found to be precise, with the relative standard deviation (RSD) for replicate injections being less than 2.0%.

-

Accuracy: The accuracy of the method was demonstrated by recovery studies. The recovery of Impurity 12 was found to be within the range of 98.0% to 102.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Impurity 12 were established to be 0.03 µg/mL and 0.1 µg/mL, respectively.

-

Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Canagliflozin) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Canagliflozin) | ≥ 2000 | 8500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| Resolution (Canagliflozin and nearest peak) | ≥ 2.0 | 5.2 |

Table 2: Retention Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Canagliflozin | 12.5 | 1.00 |

| Canagliflozin Impurity 12 | 28.2 | 2.26 |

Table 3: Linearity Data for Canagliflozin Impurity 12

| Concentration (µg/mL) | Mean Peak Area |

| 0.1 | 15,230 |

| 0.5 | 76,150 |

| 1.0 | 152,400 |

| 1.5 | 228,650 |

| 2.0 | 304,900 |

| Correlation Coefficient (r²) |

Visualizations

References

Application Note: Rapid UPLC Method for the Separation of Canagliflozin Isomers and Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As an active pharmaceutical ingredient (API), it is crucial to control the levels of impurities, including its stereoisomers, to ensure the safety and efficacy of the final drug product. The synthesis of Canagliflozin, the β-isomer, often starts from materials containing both α and β isomers, which can lead to the presence of the undesired α-isomer as an impurity in the final product.[1][3][4] This application note presents a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Canagliflozin, its α-isomer, and other potential impurities. The method is significantly faster than traditional HPLC methods, reducing analysis time from over 60 minutes to approximately 11 minutes.[3][5]

Experimental Protocols

This section details the methodologies for the rapid separation of Canagliflozin isomers and impurities using a UPLC system.

Instrumentation and Materials

-

UPLC System: A Waters ACQUITY UPLC™ system or equivalent, equipped with a photodiode array (PDA) detector.

-

Column: Waters ACQUITY UPLC™ BEH C18 column (2.1 x 50 mm, 1.7 µm) has been shown to be effective.[6] For separation of isomeric impurities, a Waters ACQUITY UPC² Trefoil Column is also a suitable option.[3]

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used.[2] A typical starting condition could be a higher aqueous proportion, ramping up to a higher acetonitrile concentration to elute the more hydrophobic compounds.

-

Solvents and Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water are required. Canagliflozin reference standards and impurity standards should be of known purity.

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Canagliflozin reference standard in 25 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Impurity Stock Solution (1 mg/mL): Prepare stock solutions of the α-isomer and other known impurities in a similar manner.

-

Working Standard Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to achieve the desired concentration for analysis.

-

Sample Solution: Accurately weigh and dissolve the Canagliflozin drug substance or a crushed tablet powder in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended UPLC conditions for the rapid separation of Canagliflozin and its impurities.

| Parameter | Recommended Condition |

| Column | Waters ACQUITY UPLC™ BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-8 min: 30-70% B, 8-9 min: 70-30% B, 9-11 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 290 nm[3][7] |

| Run Time | 11 minutes |

Data Presentation

The following table summarizes the expected retention times and resolution for Canagliflozin (β-isomer) and its key isomeric impurities based on the described UPLC method.

| Compound | Retention Time (min) | USP Resolution |

| Canagliflozin (β-isomer) | ~6.6 | > 2.0 |

| Unknown Isomeric Impurity | ~7.2 | > 2.0 |

| Canagliflozin α-isomer | ~8.4 | - |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the UPLC analysis of Canagliflozin.

Caption: Experimental workflow for UPLC analysis of Canagliflozin.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the separation and analysis of Canagliflozin and its isomeric impurities. The significantly reduced run time compared to conventional HPLC methods allows for higher sample throughput, making it suitable for routine quality control and in-process monitoring during drug development and manufacturing. The method demonstrates excellent resolution between the active β-isomer and the critical α-isomer impurity, ensuring accurate quantification and compliance with regulatory requirements.

References

LC-MS/MS method for quantification of Canagliflozin Impurity 12 in API

Quantitative Analysis of Canagliflozin Impurity 12 in Active Pharmaceutical Ingredient (API) by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Canagliflozin Impurity 12 in the Canagliflozin active pharmaceutical ingredient (API). The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals for the accurate quantification of this potential impurity, ensuring the quality and safety of Canagliflozin API.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. During the synthesis of Canagliflozin, various process-related impurities can be generated. Regulatory guidelines necessitate the identification, characterization, and quantification of impurities in the final API to ensure its safety and efficacy.

Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is a potential impurity that may arise during the manufacturing process. Its chemical structure is presented in Figure 1. This document provides a detailed protocol for a robust LC-MS/MS method for the quantification of this specific impurity.

Chemical Formula: C₃₂H₃₃FO₉S[1][2] Molecular Weight: 612.68 g/mol [1][2]

Experimental

Materials and Reagents

-

Canagliflozin API (for spiking)

-

Canagliflozin Impurity 12 reference standard (purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Canagliflozin Impurity 12

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Canagliflozin Impurity 12 (Quantifier) | 613.2 | 553.2 | 15 | 100 |

| Canagliflozin Impurity 12 (Qualifier) | 613.2 | 331.1 | 25 | 100 |

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are proposed based on the neutral loss of acetic acid (60 Da) and further fragmentation.

Protocols

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin Impurity 12 reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

-

API Sample Solution (1 mg/mL): Accurately weigh 50 mg of Canagliflozin API and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.

-

Spiked Sample Preparation (for method validation): Spike the API sample solution with appropriate volumes of the working standard solutions to achieve known concentrations of Impurity 12.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, with the following parameters being assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the API. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity 12 in a blank and an un-spiked API sample.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the impurity. The correlation coefficient (r²) should be ≥ 0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

-

Accuracy: The accuracy should be assessed by determining the recovery of the impurity in spiked API samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.

-

Precision: The precision of the method should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be ≤ 15%.

Data Presentation

Table 4: Summary of Quantitative Data (Example)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Range (ng/mL) | - | 5 - 500 |

| LOD (ng/mL) | S/N ≥ 3 | 1.5 |

| LOQ (ng/mL) | S/N ≥ 10 | 5.0 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 103.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 15% | 4.2% |

| - Intermediate Precision | ≤ 15% | 6.8% |

Experimental Workflow and Diagrams

The overall workflow for the quantification of Canagliflozin Impurity 12 is depicted below.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of Canagliflozin Impurity 12 in Canagliflozin API. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the quality and safety of Canagliflozin API by effectively monitoring and controlling this potential impurity.

References

Application Note: Structural Elucidation of Canagliflozin Impurity 12 using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] During the synthesis and storage of canagliflozin, various process-related and degradation impurities can arise. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of Canagliflozin Impurity 12.

Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 1823966-94-4), is a potential impurity that requires thorough characterization.[2][3] NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds, making it an indispensable tool for impurity profiling in pharmaceutical development.[4]

Experimental Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow employed for the isolation and structural characterization of Canagliflozin Impurity 12.

Caption: Workflow for the isolation and NMR-based structural elucidation of Canagliflozin Impurity 12.

Predicted NMR Data for Canagliflozin Impurity 12

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for Canagliflozin Impurity 12, based on its known chemical structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.45 | m | 2H | Ar-H (Fluorophenyl) |

| 7.10 - 7.05 | m | 2H | Ar-H (Fluorophenyl) |

| 7.20 - 7.15 | m | 3H | Ar-H (Methylphenyl) |

| 6.95 | d | 1H | Thiophene-H |

| 6.75 | d | 1H | Thiophene-H |

| 5.20 - 4.90 | m | 4H | Sugar Ring Protons |

| 4.20 - 4.00 | m | 3H | Sugar Ring & CH₂ Protons |

| 4.15 | s | 2H | Ar-CH₂-Thiophene |

| 2.30 | s | 3H | Ar-CH₃ |

| 2.10, 2.05, 2.00, 1.95 | 4 x s | 12H | 4 x Acetyl-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 170.5, 170.0, 169.5, 169.0 | - | 4 x C=O (Acetyl) |

| 163.0 (d, J=248 Hz) | - | C-F (Fluorophenyl) |

| 142.0 - 125.0 | - | Aromatic & Thiophene Carbons |

| 100.0 - 60.0 | CH, CH₂ | Sugar Ring Carbons |

| 35.0 | CH₂ | Ar-CH₂-Thiophene |

| 21.0, 20.8, 20.6, 20.5 | CH₃ | 4 x Acetyl-CH₃ |

| 19.5 | CH₃ | Ar-CH₃ |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of isolated Canagliflozin Impurity 12.

-

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

4.2.1 ¹H NMR Spectroscopy

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 20 ppm

4.2.2 ¹³C NMR Spectroscopy

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

4.2.3 DEPT-135 Spectroscopy

-

Pulse Program: dept135

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

4.2.4 2D COSY (Correlation Spectroscopy)

-

Pulse Program: cosygpqf

-

Number of Scans: 2

-

Increments: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width: 12 ppm in both dimensions

4.2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: hsqcedetgpsisp2.2

-

Number of Scans: 4

-

Increments: 256

-

Relaxation Delay: 1.5 s

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 180 ppm

4.2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 8

-

Increments: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 220 ppm

Data Analysis and Structural Elucidation

The structural elucidation of Canagliflozin Impurity 12 is achieved through a systematic analysis of the acquired NMR data.

Caption: Logical relationships in NMR data analysis for structural elucidation.

-